molecular formula C17H13ClN2OS2 B2959516 3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-20-1

3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2959516
CAS No.: 477860-20-1
M. Wt: 360.87
InChI Key: NVUKWEXECVHPEI-UHFFFAOYSA-N
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Description

3-{[(3-Chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS: 477860-20-1) is a heterocyclic compound featuring a thiazolo[2,3-b]quinazolinone core substituted with a 3-chlorophenylsulfanylmethyl group. Its molecular formula is C₁₇H₁₃ClN₂OS₂, with a molecular weight of 360.9 g/mol and a purity of ≥95% . The compound is characterized by a fused bicyclic system: a thiazole ring fused to a quinazolinone scaffold.

Properties

IUPAC Name

3-[(3-chlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c18-11-4-3-5-13(8-11)22-9-12-10-23-17-19-15-7-2-1-6-14(15)16(21)20(12)17/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUKWEXECVHPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazoloquinazoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the desired heterocyclic structure. The chlorophenyl sulfanyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides or sulfones.

  • Reduction: Production of reduced derivatives with altered functional groups.

  • Substitution: Introduction of various substituents at different positions on the core structure.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazoloquinazolinones exhibit significant antimicrobial activity. For instance, studies have shown that certain compounds within this class can effectively inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

Compound Target Organism Minimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/ml
9cPseudomonas aeruginosa12.5 µg/ml

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, thiazoloquinazolinones have been investigated for their anti-inflammatory effects. A series of derivatives have been synthesized and tested for their efficacy in reducing inflammation in vivo. For example, compounds similar to 3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one demonstrated a dose-dependent inhibition of edema in animal models .

Synthesis and Characterization

The synthesis of thiazoloquinazolinones typically involves multi-step chemical reactions starting from readily available precursors. The synthesis pathway often includes cyclization reactions that incorporate thiazole and quinazolinone moieties.

Example Synthesis Pathway

  • Starting Material : 4'-chloro-2-phenacylamine hydrochloride.
  • Reagents : Trifluoroacetic anhydride, 2-aminobenzanamide.
  • Cyclization : Reaction with N,N'-dithiocarbonyldiimidazole under reflux conditions.

The resulting products are characterized using techniques such as NMR spectroscopy and HPLC to confirm their structures and purity .

Case Study 1: Antimicrobial Screening

A study conducted by Abdelkhalek et al. evaluated the antimicrobial activity of synthesized thiazoloquinazolinones against various pathogens. The results indicated that specific derivatives exhibited potent activity against resistant strains, highlighting their potential as therapeutic agents in treating infections .

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of thiazoloquinazolinones in models of rheumatoid arthritis. The compounds were shown to significantly reduce inflammation markers compared to control groups, suggesting their utility in treating inflammatory diseases .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Thiazoloquinazolinones with Halogenated Aryl Groups

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one (): Core Structure: Imidazo[1,5-a]quinazolinone with a thioxo group. Substituent: 4-Chlorophenyl (vs. 3-chlorophenylsulfanylmethyl in the target compound). Synthesis: Prepared via reaction of a dihydroquinazolinone precursor with N,N'-dithiocarbonyldiimidazole. DFT-NMR analysis confirmed the thioamide tautomer .
  • 2-((4-Methoxyphenyl)tellanyl)methyl)-2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one (): Core Structure: Same thiazolo[2,3-b]quinazolinone core. Substituent: 4-Methoxyphenyltellanyl (Te-C bond) instead of 3-chlorophenylsulfanylmethyl. Synthesis: Reduction of dichlorotelluride precursors with sodium sulfite. Retains Te-C linkage, enabling further functionalization . Significance: Tellurium incorporation may enhance redox activity or metal-binding properties compared to sulfur-based analogs.

Thiazoloquinazolinones with Alkyl/Arylthio Groups

  • 2-(Propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (): Core Structure: Thiadiazolo[2,3-b]quinazolinone (vs. thiazolo[2,3-b]quinazolinone). Substituent: Propylthio group. Activity: Demonstrates antituberculosis activity, highlighting the role of thioether linkages in bioactivity .

Crystallographic and Conformational Analysis

  • Ethyl 2-(2-Acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine (): Structural Insight: Thiazole ring is planar, while pyrimidine adopts a screw-boat conformation. Stabilized by C-H···O and π-π interactions . Comparison: The target compound’s thiazoloquinazolinone core likely exhibits similar puckering patterns, influenced by the fused quinazolinone ring.

Biological Activity

The compound 3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one (CAS: 477860-20-1) is a member of the thiazoloquinazolinone family, which has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, summarizing key findings from various studies.

  • Molecular Formula : C17H13ClN2OS2
  • Molecular Weight : 360.88 g/mol
  • Purity : >90%

Antimicrobial Activity

Research indicates that thiazoloquinazolinones exhibit significant antimicrobial properties. A study highlighted that derivatives of quinazolinone showed varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi. Specifically:

  • Minimum Inhibitory Concentration (MIC) values were determined for several compounds:
    • Against Staphylococcus aureus: MIC = 7.80 µg/mL
    • Against Candida albicans: MIC = 62.50 µg/mL

The compound was found to be inactive against Escherichia coli, suggesting selective antimicrobial efficacy against certain bacterial strains .

Antitumor Activity

The antitumor potential of thiazoloquinazolinones has been extensively studied. The compound demonstrated cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
A549 (lung)<10
MCF-7 (breast)<10
HEPG2 (liver)<10

These results indicate that the compound may preferentially suppress the growth of rapidly dividing cancer cells compared to non-tumor cells .

Anti-inflammatory Activity

Some studies have suggested that thiazoloquinazolinones possess anti-inflammatory properties. The mechanism is thought to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial activity of various quinazolinone derivatives, including our compound of interest. The results indicated that while some derivatives were inactive against certain strains, others showed promising activity against M. tuberculosis and S. epidermidis .
  • Cytotoxicity Assessment :
    • In vitro studies conducted on different cancer cell lines revealed that the compound exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent .

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